molecular formula C6H5BBrFO2 B1285391 2-Bromo-5-fluorophenylboronic acid CAS No. 959996-48-6

2-Bromo-5-fluorophenylboronic acid

Cat. No. B1285391
CAS RN: 959996-48-6
M. Wt: 218.82 g/mol
InChI Key: NBWMJVDWOGDXIQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenylboronic acid is a compound that is part of the family of phenylboronic acids, which are known for their utility in various organic synthesis reactions, particularly in Suzuki coupling reactions. The presence of both bromo and fluoro substituents on the phenyl ring makes it a versatile intermediate for the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of related bromophenylboronic acids has been demonstrated through various methods. For instance, the Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids leads to the formation of indenones, showcasing the reactivity of such compounds in creating cyclic structures . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of cyano-substituted phenylboronic acids indicates the potential for halodeboronation reactions in the synthesis of bromo-fluoro-substituted compounds . Furthermore, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from bromo-fluorobenzonitrile through a series of reactions including Grignard reaction and boronation highlights the synthetic versatility of bromo-fluorophenylboronic acids .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. X-ray analyses of functionalized 2-formylphenylboronic acids, which can undergo tautomeric rearrangement to form oxaboroles, reveal diverse solid-state molecular structures . Similarly, the crystal structures of 2-(2-bromo-5-fluorophenyl)-substituted thiochromenes have been described, with molecules linked by hydrogen bonds and π–π stacking interactions, indicating the potential for solid-state interactions in compounds with bromo-fluorophenyl motifs .

Chemical Reactions Analysis

The chemical reactivity of bromophenylboronic acids is well-documented. The Rh(I)-catalyzed reactions of these compounds with alkynes under different conditions can lead to the formation of indenones, indanones, or naphthalene derivatives, depending on the reaction conditions and substrates used . The tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles also demonstrates the dynamic behavior of these compounds in solution . Moreover, the nickel-catalyzed coupling reaction of α-bromo-α-fluoroketones with arylboronic acids, including those with bromo-fluorophenyl groups, provides an efficient pathway to synthesize α-fluoroketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorophenylboronic acids and their derivatives can be influenced by the substituents on the phenyl ring. For example, the equilibrium constants, enthalpies, and entropies of tautomerization of functionalized 2-formylphenylboronic acids have been determined using variable-temperature 1H NMR spectroscopy, highlighting the impact of substituents on these properties . The pKa values of fluoro-substituted 2-formylphenylboronic acids have been determined and compared with those of benzoxaboroles and other related compounds, providing insight into the acidity and reactivity of these molecules .

Scientific Research Applications

Synthesis Applications

2-Bromo-5-fluorophenylboronic acid plays a significant role in the synthesis of various compounds. For instance, it's used in the bromodeboronation process to synthesize compounds like 2-bromo-3-fluorobenzonitrile, demonstrating the utility of aryl boronic acids in facile synthesis methods (Szumigala et al., 2004). Additionally, it's involved in Suzuki cross-coupling reactions to create various derivatives, such as those with thiophene, which can exhibit significant pharmacological activities (Ikram et al., 2015).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceuticals and medicinal chemistry, 2-Bromo-5-fluorophenylboronic acid derivatives have shown promise. For example, some derivatives have been studied for their antiproliferative potential in cancer cell lines, indicating the potential of these compounds as anticancer agents (Psurski et al., 2018).

Material Science and Catalysis

In material science and catalysis, this compound contributes to the development of fluorinated biphenyl derivatives. These derivatives are synthesized using palladium-catalyzed Suzuki-Miyaura C-C coupling reactions, an area of interest in green chemistry due to their potential applications in novel materials and the pharmaceutical industry (Erami et al., 2017).

Spectroscopic Studies

The compound is also a subject of interest in spectroscopic studies. For example, derivatives like 2-fluorophenylboronic acid have been analyzed using techniques like FT-Raman and FT-IR, providing valuable insights into their structural and spectroscopic characteristics (Erdoğdu et al., 2009).

Analytical Chemistry

In analytical chemistry, 2-Bromo-5-fluorophenylboronic acid derivatives are used as probes for detecting saccharides, demonstrating their utility in developing novel electrochemical detection methods (Li et al., 2013).

Safety and Hazards

The safety information available indicates that 2-Bromo-5-fluorophenylboronic acid is classified under GHS07 . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

2-Bromo-5-fluorophenylboronic acid is a specialty product for proteomics research applications . Its future directions are likely to be influenced by advancements in this field.

Mechanism of Action

Target of Action

2-Bromo-5-fluorophenylboronic acid is a boronic acid derivative that has been widely used in synthetic organic chemistry. The primary targets of this compound are the transition metals used in various organic reactions, particularly palladium .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in many metal-catalyzed cross-coupling reactions . In this process, the boronic acid moiety of the compound transfers its organic group to the metal catalyst, thereby forming a new metal-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is one of the main biochemical pathways affected by 2-Bromo-5-fluorophenylboronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

, which may influence its absorption and distribution characteristics

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals.

Action Environment

The action of 2-Bromo-5-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of water and oxygen, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by storage conditions .

properties

IUPAC Name

(2-bromo-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWMJVDWOGDXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579012
Record name (2-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorophenylboronic acid

CAS RN

959996-48-6
Record name (2-Bromo-5-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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